molecular formula C22H10F9N3 B2837183 3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine CAS No. 338770-71-1

3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine

Cat. No. B2837183
CAS RN: 338770-71-1
M. Wt: 487.329
InChI Key: GIGOAXJBZSABMG-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Chemical Reactions Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Herbicidal Activities

Compounds related to 3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine have been investigated for their potential herbicidal activities. For instance, a study on the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated that some of these compounds exhibit significant herbicidal activity against dicotyledonous plants. These findings suggest potential agricultural applications, particularly in the development of new herbicides with specific action mechanisms (Xu et al., 2008).

Water Oxidation Catalysts

Research on the catalytic properties of compounds structurally related to 3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine has also been reported. For example, a study on a new family of Ru complexes for water oxidation revealed that these compounds can act as efficient catalysts for oxygen evolution reactions. This application is critical in the field of sustainable energy, particularly for water-splitting technologies that aim to produce hydrogen as a clean fuel (Zong & Thummel, 2005).

Electrochromic Materials

Another area of interest is the development of electrochromic materials. A study on donor-acceptor polymeric electrochromic materials employing related pyridazine derivatives as acceptor units found that these compounds could switch between different colors when subjected to an electrical voltage. Such materials have potential applications in smart windows, displays, and low-energy-consuming devices (Zhao et al., 2014).

Ligand Design for Metal Complexes

Compounds with pyridazine cores are also used in the design of ligands for metal complexes. A study highlighted the synthesis of substituted pyridazines as ligands in various Ru(II) complexes. These complexes exhibit unique optical and electrochemical properties, making them suitable for applications in photovoltaics, sensors, and light-emitting devices (Cooke et al., 2011).

properties

IUPAC Name

3-(trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10F9N3/c23-20(24,25)13-5-1-3-11(7-13)17-16-9-15(22(29,30)31)10-32-19(16)18(34-33-17)12-4-2-6-14(8-12)21(26,27)28/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGOAXJBZSABMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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